Ridogrel

Thromboxane A2 synthase inhibition Receptor antagonism Platelet aggregation

Pure TXA2 synthase inhibitors paradoxically enhance platelet aggregation via PGH2 shunting-a flaw Ridogrel self-corrects through built-in receptor antagonism. • Dual TXA2 synthase inhibition (IC50 13 nM) + receptor blockade (Ki 0.52 µM) in one molecule. • 32% fewer ischemic events vs. aspirin (RAPT trial); superior vessel patency in thrombosis models (P=0.03). • No tachyphylaxis over 29-day dosing; >99% TXB2 suppression maintained. Supplied ≥98% HPLC; cold-chain global shipping.

Molecular Formula C18H17F3N2O3
Molecular Weight 366.3 g/mol
CAS No. 110140-89-1
Cat. No. B1679325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRidogrel
CAS110140-89-1
Synonyms5-((((3-pyridinyl)(3-(trifluoromethyl)phenyl)methylene)amino)oxy)pentanoic acid
R 68,070
R 68070
R 70416
R-68070
R-70416
ridogrel
Molecular FormulaC18H17F3N2O3
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2
InChIInChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17+
InChIKeyGLLPUTYLZIKEGF-HAVVHWLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.39e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ridogrel: Dual TXA2 Synthase Inhibitor and Receptor Antagonist


Ridogrel (CAS 110140-89-1, molecular formula C18H17F3N2O3, molecular weight 366.33) is a small-molecule antithrombotic agent that uniquely combines selective thromboxane A2 (TXA2) synthase inhibition with TXA2/prostaglandin endoperoxide receptor antagonism within a single chemical entity [1]. First disclosed in US patent 4,963,573 [2], ridogrel was developed by Janssen Pharmaceutica and designated R-68070 [3]. Its dual mechanism of action distinguishes it from single-target antiplatelet agents such as aspirin and pure TXA2 synthase inhibitors [4].

Dual TXA2 synthase inhibition and receptor antagonism in a single tool compound
Supports platelet activation, thrombosis model, and arachidonic acid pathway studies
Concentration-dependent dual pharmacophore enables titratable pathway interrogation

Why Ridogrel Cannot Be Substituted


Generic substitution among antiplatelet agents is scientifically unsound because ridogrel's dual pharmacological profile—simultaneous TXA2 synthase inhibition and receptor antagonism—is not replicated by any single-mechanism alternative. Pure TXA2 synthase inhibitors such as dazoxiben, dazmegrel, and pirmagrel lack receptor antagonistic properties entirely, failing to inhibit specific [3H]SQ29548 binding or suppress human platelet aggregation at concentrations up to 10⁻⁵ M [1]. Aspirin, while a standard comparator, nonselectively blocks cyclooxygenase in both platelets and endothelial cells, thereby suppressing vasodilatory and platelet-inhibitory prostanoids such as prostacyclin alongside TXA2 [2]. These mechanistic divergences translate into quantitatively distinct pharmacodynamic and clinical outcomes, as substantiated in the evidence below [3].

Synthase-only Pure synthase inhibitors (e.g. dazoxiben) lack receptor block; PGH2 shunting may paradoxically enhance collagen responses.
Antagonist-only Receptor antagonists (e.g. sulotroban) fail to redirect PGH2 toward anti-aggregatory prostaglandins; dual control is absent.
Two-agent combo Separate synthase inhibitor + receptor antagonist may not replicate the concentration-dependent dual pharmacophore of a single molecule.

Ridogrel: Head-to-Head Comparative Evidence


TXA2 Receptor Binding vs. Pure Synthase Inhibitors

Ridogrel uniquely combines potent TXA2 synthase inhibition with direct TXA2/prostaglandin endoperoxide receptor antagonism. By contrast, pure TXA2 synthase inhibitors dazoxiben, dazmegrel, and pirmagrel exhibit no receptor binding or antagonistic activity whatsoever, failing to inhibit [3H]SQ29548 binding to intact human platelets at concentrations up to 10⁻⁵ M and showing no suppression of U46619- or collagen-induced platelet aggregation [1].

Receptor binding vs. pure synthase inhibitors
Head-to-head
IC50 = 5.2 μM for [³H]SQ29548 displacement; pure synthase inhibitors: no binding up to 10⁻⁵ M
Supports receptor engagement not available with synthase-only inhibitors
Radioligand binding in intact human platelets; functional antagonism confirmed in aggregation assays
Thromboxane A2 synthase inhibition Receptor antagonism Platelet aggregation Radioligand binding

Canine Coronary Patency vs. Aspirin

In a randomized trial of 907 patients with acute myocardial infarction receiving streptokinase, ridogrel was compared head-to-head with aspirin. While coronary patency rates were similar (72.2% ridogrel vs. 75.5% aspirin, p=NS), a post hoc analysis revealed a 32% reduction in new ischemic events with ridogrel (13% vs. 19%, p<0.025). Additionally, ischemic stroke occurred in 0 patients in the ridogrel group versus 6 patients in the aspirin group (p<0.04) [1].

Canine coronary patency vs. aspirin
Head-to-head
Ridogrel high-dose: persistent patency 50% vs. Aspirin 0% (P = 0.03)
Reported patency endpoint context in thrombogenic canine model
Everted coronary artery segment; n=5-7/group; model-specific interpretation
Acute myocardial infarction Thrombolysis Ischemic events Clinical trial

Ischemic Events vs. Aspirin: RAPT Trial

Ridogrel inhibits human platelet microsomal P450-dependent TXA2 synthase with an IC50 of 5.0 ± 0.37 nM, binding stoichiometrically to the heme-iron of P450 [1]. Importantly, at a high concentration of 10 μM (2000-fold above the synthase IC50), ridogrel shows minimal to no inhibition of related P450 enzymes, including cholesterol 14α-demethylase, 17α-hydroxylase, 17,20-lyase, 11β-hydroxylase, cholesterol side-chain cleavage enzyme, or aromatase [1].

Ischemic events RAPT trial
Trial context
13% new ischemic events (Ridogrel) vs. 19% (aspirin); 32% relative reduction, P
Reported ischemic-event endpoint context; adjunctive thrombolysis study
n=907; post-hoc analysis; Circulation 1994
Sustained dual pharmacodynamics
Class-level
TXB2 inhibition >99%; U46619 curve 3-5× shift; no tachyphylaxis at 29 days
Supports consistent target engagement in chronic dosing protocols
Single-arm PD study; 300 mg b.i.d. oral; healthy volunteers
TXA2 synthase selectivity
Class-level
IC50 = 5.0 nM; >2,000-fold window vs. off-target P450 enzymes at 10 μM
Selectivity profile supports thromboxane pathway research with reduced off-target confound
Human platelet microsomes; Biochem Pharmacol 1992
Prostaglandin shunting vs. dual-agent
Head-to-head
Ridogrel 1.25 mg/kg matched bleeding time prolongation of dazoxiben + BM 13177 at ~40× lower total dose
Single-molecule dual blockade recapitulates two-agent combination pharmacodynamics
Rat tail bleeding model; human platelet aggregation ex vivo
Cytochrome P450 Thromboxane synthase Enzyme selectivity Steroidogenesis

Sustained Dual Pharmacodynamics in Man

In a highly thrombogenic canine model, ridogrel demonstrated superior prevention of platelet-mediated thrombosis compared with aspirin. Ridogrel, administered intravenously at 2.5 mg/kg, produced significantly greater antithrombotic protection than aspirin at 17 mg/kg orally. Notably, aspirin at this dose abolished arachidonic acid-induced platelet aggregation but failed to prevent thrombosis, whereas ridogrel provided effective protection [1].

Sustained dual pharmacodynamics
Class-level
TXB2 inhibition >99%; U46619 curve 3-5× shift; no tachyphylaxis at 29 days
Supports consistent target engagement in chronic dosing protocols
Single-arm PD study; 300 mg b.i.d. oral; healthy volunteers
Antiplatelet Thrombosis model In vivo efficacy Collagen-induced aggregation

TXA2 Synthase Selectivity Over Azole Antifungals

Ridogrel exhibits predictable oral pharmacokinetics with rapid absorption (Tmax 30-60 min) and an elimination half-life of approximately 6-9 hours [1]. At the clinically evaluated dose of 300 mg twice daily, steady-state plasma levels are achieved by day 3 of administration. Critically, chronic administration for 29 days demonstrates sustained dual activity covering full 24-hour periods without development of tachyphylaxis, as evidenced by persistent 3- to 5-fold rightward shifts in U46619 concentration-response curves for platelet aggregation and >99% inhibition of whole blood TXB2 production ex vivo [2].

TXA2 synthase selectivity
Class-level
IC50 = 5.0 nM; >2,000-fold window vs. off-target P450 enzymes at 10 μM
Selectivity profile supports thromboxane pathway research with reduced off-target confound
Human platelet microsomes; Biochem Pharmacol 1992
Pharmacokinetics Steady-state Chronic administration Tachyphylaxis

Prostaglandin Shunting vs. Dual-Agent Combination

In the development of novel combined TXA2 receptor antagonists and synthetase inhibitors, ridogrel serves as a benchmark reference compound. Compound 36, an optimized hexenoic acid derivative, inhibited collagen-induced platelet aggregation in human platelet-rich plasma with an EC50 of 1 μM, whereas ridogrel exhibited an EC50 of 16 μM under identical conditions, establishing a 16-fold potency differential that guides structure-activity relationship studies [1].

Prostaglandin shunting vs. dual-agent
Head-to-head
Ridogrel 1.25 mg/kg matched bleeding time prolongation of dazoxiben + BM 13177 at ~40× lower total dose
Single-molecule dual blockade recapitulates two-agent combination pharmacodynamics
Rat tail bleeding model; human platelet aggregation ex vivo
Platelet aggregation Collagen-induced EC50 Drug development

Ridogrel: Research and Industrial Applications


Coronary Thrombosis Models vs. Aspirin

Based on the RAPT trial evidence, ridogrel is suitable for research protocols investigating adjunctive antiplatelet therapy to thrombolysis, particularly studies focused on reducing new ischemic events (reinfarction, recurrent angina, ischemic stroke) following acute MI. The demonstrated 32% reduction in new ischemic events relative to aspirin [1] supports its use in preclinical models evaluating post-reperfusion ischemic protection mechanisms.

Adjunctive Thrombolysis for Ischemic Event Prevention

Ridogrel's unique combination of potent TXA2 synthase inhibition (IC50 = 1.3-5.0 nM) and micromolar receptor antagonism (IC50 = 5.2 μM) within a single molecule [1] makes it an essential tool compound for dissecting the relative contributions of enzyme inhibition versus receptor blockade in platelet activation, vascular biology, and eicosanoid signaling research.

In Vitro Platelet Studies: Complete TXA2 Suppression

The >2000-fold selectivity window of ridogrel for TXA2 synthase over steroidogenic P450 enzymes [1] supports its use in experiments where TXA2 synthase inhibition must be achieved without confounding effects on cholesterol metabolism, androgen synthesis, or corticosteroid production. This selectivity profile is particularly relevant for ex vivo tissue studies and in vivo models where hormonal homeostasis must be maintained.

Chronic Dosing: Sustained Target Engagement

The documented absence of tachyphylaxis during 29-day chronic administration with sustained 24-hour dual activity [1] supports ridogrel's application in long-term thrombosis prevention studies, peripheral arterial disease models, and chronic platelet activation research where consistent pharmacodynamic effects are required across extended experimental timelines.

Application
Selection Property
Validation Focus
Coronary thrombosis model studies
Dual TXA2 synthase/receptor control
Model patency endpoint review
Adjunctive thrombolysis research
Ischemic event endpoint monitoring
Reported ischemic-event reduction context
In vitro platelet activation studies
Dual TXA2 synthase/receptor blockade
Platelet aggregation and signaling endpoints
Chronic dosing target engagement studies
Sustained dual pharmacodynamics
Tachyphylaxis and target engagement monitoring

Technical Documentation Hub

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34 linked technical documents
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